An In-depth Technical Guide to 7-Cyano-7-deaza-2'-deoxyguanosine: Structure, Properties, and Applications
An In-depth Technical Guide to 7-Cyano-7-deaza-2'-deoxyguanosine: Structure, Properties, and Applications
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Cyano-7-deaza-2'-deoxyguanosine, also known as dPreQ0, is a modified nucleoside analog of deoxyguanosine. It features a cyano group at the 7-position and the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom.[1][2] This structural modification imparts unique biochemical and biophysical properties, making it a valuable tool in molecular biology, drug discovery, and diagnostics. This technical guide provides a detailed overview of the structure, properties, synthesis, and biological significance of 7-cyano-7-deaza-2'-deoxyguanosine, with a focus on experimental data and protocols for the research community.
Structure and Physicochemical Properties
7-Cyano-7-deaza-2'-deoxyguanosine is a pyrrolopyrimidine nucleoside.[2] The replacement of the N7 atom with a C-H group alters the electronic properties of the purine ring system and eliminates a hydrogen bond acceptor site in the major groove of DNA.[3] The presence of the cyano group further influences its stability and hydrogen bonding capabilities.[1][2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 7-cyano-7-deaza-2'-deoxyguanosine and its parent compound, 7-deaza-2'-deoxyguanosine (B613789), are presented in Table 1.
| Property | 7-Cyano-7-deaza-2'-deoxyguanosine | 7-Deaza-2'-deoxyguanosine | Reference |
| Molecular Formula | C12H13N5O4 | C11H14N4O4 | [2] |
| Molecular Weight | 291.26 g/mol | 266.25 g/mol | [2][4] |
| CAS Number | 199859-58-0 | 86392-75-8 | [2][4] |
| Calculated Dipole Moment | Not available | 4.312 Debye (for 9-methyl-7-deaza-G) | [3] |
| Calculated Surface Area | Not available | 86 Å2 (for 7-deaza-G) | [3] |
Crystallographic Data
X-ray crystallography of the parent compound, 7-deaza-2'-deoxyguanosine, provides insights into its three-dimensional structure. The key crystallographic parameters are summarized in Table 2.
| Parameter | Value | Reference |
| N-glycosylic bond torsion angle (χ) | anti [-106.5 (3)°] | [5] |
| 2'-deoxyribofuranosyl moiety conformation | 3T4 (N-type) | [5] |
| Pseudorotation phase angle (P) | 39.1° | [5] |
| Maximum puckering amplitude (τm) | 40.3° | [5] |
| Exocyclic C-C bond conformation (γ) | ap (trans) [-173.8 (3)°] | [5] |
| Nucleobase interplanar O=C-C···NH2 distance | 3.441 (1) Å | [5][6] |
Biological Activity and Applications
7-Cyano-7-deaza-2'-deoxyguanosine exhibits significant biological activities and has found applications in various research areas.
Immunostimulatory Activity via Toll-Like Receptor 7 (TLR7)
Guanosine (B1672433) analogs, including 7-cyano-7-deaza-2'-deoxyguanosine, are recognized by Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor involved in the innate immune response.[7][8][9] Activation of TLR7 by these analogs triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, resulting in antiviral and immunostimulatory effects.[7][8][9]
The TLR7 signaling pathway initiated by guanosine analogs is dependent on the adaptor protein MyD88 and requires endosomal maturation.[7][8]
DNA Modification
In bacteria, 7-cyano-7-deaza-2'-deoxyguanosine (dPreQ0) is a precursor for other 7-deazaguanine (B613801) derivatives found in DNA.[10][11][12] It is incorporated into DNA by a transglycosylase enzyme, DpdA, in an ATP-dependent reaction facilitated by DpdB.[12][13] This modification is part of a restriction-modification system.[13]
Application in PCR and DNA Sequencing
The triphosphate form of 7-deaza-2'-deoxyguanosine is used in polymerase chain reaction (PCR) and DNA sequencing, particularly for GC-rich templates. Its incorporation reduces the formation of secondary structures that can inhibit polymerase activity, leading to improved amplification and sequencing results.
Experimental Protocols
Synthesis of 7-Cyano-7-deaza-2'-deoxyguanosine
Note: This is a generalized scheme. Specific reaction conditions, such as solvents, temperatures, and reaction times, would need to be optimized based on literature procedures for similar compounds.
In Vitro Incorporation of dPreQ0 into DNA
This protocol is adapted from the methods described for the DpdA/DpdB system.[13]
Materials:
-
pUC19 plasmid DNA
-
Purified DpdA and DpdB proteins
-
preQ0 (7-cyano-7-deazaguanine)
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
pUC19 DNA (final concentration, e.g., 1 µg/µL)
-
DpdA (final concentration, e.g., 5 µM)
-
DpdB (final concentration, e.g., 5 µM)
-
preQ0 (final concentration, e.g., 20 µM)
-
ATP (final concentration, e.g., 1 mM)
-
Reaction Buffer to the final volume.
-
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol.
-
Vortex and centrifuge at high speed for 5 minutes.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 2.5 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2).
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C to pellet the DNA.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in TE buffer.
-
The resulting DNA will be modified with dPreQ0 and can be analyzed by methods such as mass spectrometry.
TLR7 Activation Assay in Cell Culture
This protocol is a general guideline for assessing the activation of TLR7 by 7-cyano-7-deaza-2'-deoxyguanosine in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-inducible reporter (e.g., luciferase or SEAP)
-
7-Cyano-7-deaza-2'-deoxyguanosine
-
Positive control (e.g., R848)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reporter gene assay system (e.g., luciferase assay reagent)
-
Luminometer or spectrophotometer
Procedure:
-
Seed the TLR7-expressing HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of 7-cyano-7-deaza-2'-deoxyguanosine and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the prepared compound dilutions. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
After incubation, measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system used.
-
Analyze the data by plotting the reporter activity against the compound concentration to determine the dose-response relationship.
Conclusion
7-Cyano-7-deaza-2'-deoxyguanosine is a versatile molecule with significant potential in various fields of biomedical research. Its unique structural features give rise to interesting biological activities, including the modulation of the innate immune system and its role in bacterial DNA modification systems. The experimental protocols and data presented in this guide are intended to provide a valuable resource for scientists working with this compound and to stimulate further research into its properties and applications.
References
- 1. Structural analysis reveals TLR7 dynamics underlying antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 199859-58-0: 7-Cyano-7-deaza-2'-deoxy guanosine [cymitquimica.com]
- 3. A study of 7-deaza-2′-deoxyguanosine–2′-deoxycytidine base pairing in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Deaza-2'-deoxyguanosine | C11H14N4O4 | CID 135411006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular basis for the immunostimulatory activity of guanine nucleoside analogs: Activation of Toll-like receptor 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxyguanosine is a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 11. Identification of the minimal bacterial 2'-deoxy-7-amido-7-deazaguanine synthesis machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system - PMC [pmc.ncbi.nlm.nih.gov]
